molecular formula C12H19NO B6228775 3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol CAS No. 1862639-52-8

3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol

Cat. No.: B6228775
CAS No.: 1862639-52-8
M. Wt: 193.28 g/mol
InChI Key: ZKIJDFJYDZBELF-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(3-methylphenyl)butan-2-ol is a complex organic compound characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl ring. This compound is part of a broader class of organic molecules that have significant applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol typically involves multiple steps, starting with the formation of the phenyl ring and subsequent functionalization. One common approach is the use of Grignard reagents to introduce the phenyl group, followed by amination and methylation reactions to achieve the desired structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methyl-1-(3-methylphenyl)butan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential bioactive properties. It may exhibit biological activities such as antimicrobial, antioxidant, and anti-inflammatory effects, making it a candidate for drug development.

Medicine: The medicinal applications of this compound include its use as a building block for pharmaceuticals. Its ability to interact with biological targets can lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which 3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • 3-Amino-2-methyl-1-(2-methylphenyl)butan-2-ol

  • 3-Amino-2-methyl-1-(4-methylphenyl)butan-2-ol

  • 3-Amino-2-methyl-1-(3-ethylphenyl)butan-2-ol

Uniqueness: 3-Amino-2-methyl-1-(3-methylphenyl)butan-2-ol stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

CAS No.

1862639-52-8

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol

InChI

InChI=1S/C12H19NO/c1-9-5-4-6-11(7-9)8-12(3,14)10(2)13/h4-7,10,14H,8,13H2,1-3H3

InChI Key

ZKIJDFJYDZBELF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)(C(C)N)O

Purity

95

Origin of Product

United States

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